Ethyl 2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-2-20-10(18)8-21-13-17-16-12(22-13)15-11(19)14-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIECLVSDPSGDDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139343 | |
| Record name | Ethyl 2-[[5-[[(phenylamino)carbonyl]amino]-1,3,4-thiadiazol-2-yl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866042-10-6 | |
| Record name | Ethyl 2-[[5-[[(phenylamino)carbonyl]amino]-1,3,4-thiadiazol-2-yl]thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866042-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[[5-[[(phenylamino)carbonyl]amino]-1,3,4-thiadiazol-2-yl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Antimicrobial Properties
The 1,3,4-thiadiazole ring is known for its significant antimicrobial properties. Research indicates that derivatives containing this moiety exhibit various biological activities, including:
- Antibacterial Activity : Compounds with the thiadiazole structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) lower than standard antibiotics like ofloxacin .
- Antifungal Activity : The compound has also exhibited antifungal properties against strains such as Candida albicans and Aspergillus niger. In studies, certain derivatives showed inhibition rates comparable to established antifungal agents .
The biological activity of this compound may be attributed to its ability to interfere with microbial cell wall synthesis and function. The presence of the anilinocarbonyl group enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .
Case Studies
- Study on Antibacterial Efficacy :
- Antifungal Assessment :
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with analogous molecules:
Substituent Variations and Molecular Properties
Key Observations:
- Molecular Weight and Solubility: Bulkier substituents (e.g., morpholinosulfonylbenzoyl in CAS 690248-86-3) increase molecular weight (>480 g/mol), likely reducing aqueous solubility compared to the target compound (295 g/mol) .
- Synthesis Flexibility : The two-step method in enables modular substitution, allowing rapid generation of analogs like the target compound by varying acylating and alkylating agents .
Q & A
Basic: What synthetic methodologies are optimal for preparing Ethyl 2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate?
A two-step approach is commonly employed:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates .
S-Alkylation : Treat the intermediate with ethyl chloroacetate to introduce the sulfanylacetate moiety. Monitor reaction progress via TLC (e.g., Chloroform:Methanol, 7:3) and isolate products by precipitation in ice water . Optimize stoichiometry (e.g., 1.2 eq hydrazine hydrate) and reflux duration (4–6 hours in absolute ethanol) to improve yields .
Basic: How can structural characterization of this compound be rigorously validated?
Combine multiple analytical techniques:
- Elemental Analysis : Confirm empirical formula (C, H, N, S content).
- Spectroscopy :
- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between thiadiazole and aromatic rings (e.g., ~0.8–0.9° for near-planar conformations) .
Advanced: How can computational tools predict the biological activity of this compound?
Use PASS (Prediction of Activity Spectra for Substances) to screen for potential pharmacological profiles:
- Input the structure to predict antiproliferative or anticonvulsant activity based on similarity to known 1,3,4-thiadiazole derivatives .
- Validate predictions via molecular docking against targets like glutaminase (if applicable) or voltage-gated ion channels for anticonvulsant activity .
Advanced: What challenges arise in crystallographic refinement of thiadiazole derivatives, and how are they resolved?
- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains .
- Low-Resolution Data : Apply restraints (e.g., DFIX for bond lengths) and refine hydrogen atoms geometrically (C—H = 0.95–0.99 Å) .
- Disorder : Partition disordered moieties (e.g., ethyl groups) with occupancy refinement in SHELXLE .
Basic: What analytical methods ensure purity and stability during synthesis?
- TLC : Monitor reaction progress with Chloroform:Methanol (7:3) .
- HPLC : Use C18 columns and UV detection (λ = 254 nm) to quantify impurities.
- Solubility Tests : Confirm solubility in ethanol/DMF and insolubility in water, which correlates with crystallinity .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
- Modify Substituents :
- Vary the anilinocarbonyl group (e.g., electron-withdrawing substituents for enhanced antiproliferative activity) .
- Replace the ethyl ester with methyl or tert-butyl esters to alter lipophilicity .
- Evaluate In Vitro : Screen derivatives against cancer cell lines (e.g., MCF-7) or seizure models (e.g., maximal electroshock in rodents) .
Advanced: How are contradictions in solubility and bioactivity resolved experimentally?
- Salt Formation : Improve aqueous solubility via sodium or hydrochloride salts without altering the core structure.
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) for enhanced bioavailability .
- Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize the active conformation .
Basic: What steps troubleshoot low yields in alkylation reactions?
- Optimize Conditions : Increase reaction temperature (70–80°C) or use DMF as a polar aprotic solvent .
- Purify Intermediates : Recrystallize 5-R-amino-1,3,4-thiadiazole-2-thiols from ethanol before alkylation .
- Characterize By-Products : Use LC-MS to identify and eliminate competing pathways (e.g., over-alkylation) .
Advanced: What in vivo models assess anticonvulsant efficacy?
- Maximal Electroshock (MES) Test : Administer the compound (50–100 mg/kg, i.p.) to rodents and measure seizure suppression .
- Pentylenetetrazole (PTZ) Model : Evaluate latency to clonic-tonic seizures. Compare to reference drugs (e.g., valproate) .
- Pharmacokinetics : Measure plasma half-life and brain penetration via LC-MS/MS .
Advanced: How do electronic effects in the thiadiazole ring influence reactivity?
- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity at the sulfur atom, enhancing alkylation rates (e.g., nitro or carbonyl substituents) .
- Electron-Donating Groups (EDGs) : Stabilize the thiolate intermediate, improving nucleophilic substitution .
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
